molecular formula C9H14N+ B3144698 3-Methylphenethylamine CAS No. 55755-17-4

3-Methylphenethylamine

Cat. No.: B3144698
CAS No.: 55755-17-4
M. Wt: 136.21 g/mol
InChI Key: GUERDLPJJJMIEU-UHFFFAOYSA-O
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Description

3-Methylphenethylamine: is an organic compound with the chemical formula C₉H₁₃N . It is a derivative of phenethylamine, characterized by a methyl group attached to the third carbon of the benzene ring. This compound is known for its role as a trace amine associated receptor 1 (TAAR1) agonist .

Safety and Hazards

3-Methylphenethylamine is corrosive and can cause severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methylphenethylamine involves the alkylation of benzylamine with 3-chloropropene followed by reduction of the resulting imine.", "Starting Materials": [ "Benzylamine", "3-Chloropropene", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Add 3-chloropropene dropwise to a solution of benzylamine in ethanol and heat the mixture at reflux for several hours.", "Cool the reaction mixture and add hydrochloric acid to protonate the amine.", "Extract the product with diethyl ether and wash the organic layer with sodium hydroxide solution.", "Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the crude product.", "Dissolve the crude product in ethanol and add sodium borohydride to reduce the imine to the amine.", "Acidify the reaction mixture with hydrochloric acid and extract the product with diethyl ether.", "Wash the organic layer with sodium hydroxide solution and dry over anhydrous magnesium sulfate.", "Evaporate the solvent to obtain the pure 3-Methylphenethylamine." ] }

CAS No.

55755-17-4

Molecular Formula

C9H14N+

Molecular Weight

136.21 g/mol

IUPAC Name

2-(3-methylphenyl)ethylazanium

InChI

InChI=1S/C9H13N/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6,10H2,1H3/p+1

InChI Key

GUERDLPJJJMIEU-UHFFFAOYSA-O

SMILES

CC1=CC(=CC=C1)CCN

Canonical SMILES

CC1=CC(=CC=C1)CC[NH3+]

Pictograms

Corrosive

Origin of Product

United States

Synthesis routes and methods

Procedure details

(E)-1-Methyl-3-(2-nitrovinyl)benzene (9 g, 55.214 mmol) was reacted with LiBH4 (4.81 g, 2220.85 mmol), trimethylsilyl chloride (55.86 mL, 441.7 mmol) and dry THF (120 mL) to afford 15 g of the crude product.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
4.81 g
Type
reactant
Reaction Step One
Quantity
55.86 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
crude product

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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